molecular formula C8H9F2NO B2406427 2-(Difluoromethoxy)benzylamine CAS No. 243863-36-7

2-(Difluoromethoxy)benzylamine

Cat. No. B2406427
CAS RN: 243863-36-7
M. Wt: 173.163
InChI Key: GGXXUJUQXAOYPK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H9F2NO. It has a molecular weight of 173.16 . It is used as a pharmaceutical intermediate and in chemical research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a difluoromethoxy group and a benzylamine group .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . The compound is clear colorless to yellow in appearance .

Scientific Research Applications

Benzylamines in Pharmaceutical Compounds

Benzylamines, a category to which 2-(Difluoromethoxy)benzylamine belongs, are integral in the development of various pharmaceutically active compounds. A study by Yan, Feringa, and Barta (2016) in ACS Catalysis highlights the importance of novel methodologies for synthesizing benzylamines. They demonstrated the production of a range of benzylamines using iron catalysis, showcasing the significance of these compounds in pharmaceutical development (Yan, Feringa, & Barta, 2016).

Passivation in Photovoltaic Cells

Wang et al. (2016) in Advanced Materials explored the use of benzylamine as a surface passivation molecule for organolead halide perovskites. This application significantly improves moisture resistance and electronic properties of perovskites, leading to enhanced performance in photovoltaic cells (Wang et al., 2016).

Benzylamine in Electrochemical Synthesis

Research by Salehzadeh, Nematollahi, and Hesari (2013) in Green Chemistry demonstrated the use of benzylamine in the electrochemical synthesis of benzoxazole derivatives. This process is notable for its environmentally friendly approach, utilizing benzylamine derivatives in aqueous solutions without toxic reagents (Salehzadeh, Nematollahi, & Hesari, 2013).

Nanoparticle Formation and Catalysis

Gajengi, Sasaki, and Bhanage (2017) in Advanced Powder Technology reported the synthesis of MgO nanoparticles using magnesium acetate and benzylamine. Here, benzylamine acts as a versatile agent, serving as a solvent, base, promoter, and capping agent, underscoring its utility in nanomaterial synthesis (Gajengi, Sasaki, & Bhanage, 2017).

Electrocatalytic Applications

Wang et al. (2020) in ACS Applied Materials & Interfaces focused on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks. This study emphasizes the potential of benzylamine in advanced electrocatalytic applications (Wang et al., 2020).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 2-(Difluoromethoxy)benzylamine are not mentioned in the available resources, it’s worth noting that there has been a large upsurge in the synthesis of similar compounds via different pathways . This suggests that there may be ongoing research and potential future developments in this area.

properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXUJUQXAOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947255
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243863-36-7
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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